

NODAGA-NHS in Radiopharmaceutical Development

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nodaga-nhs

CAS No.: 1407166-70-4

Cat. No.: S3525414

[Get Quote](#)

NODAGA-NHS (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid - N-hydroxysuccinimide ester) is a bifunctional chelator extensively used for developing radiometal-based diagnostics and therapeutics. Its popularity stems from the ability to form stable complexes with various radiometals including Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Scandium-44 (⁴⁴Sc) under mild conditions [1] [2] [3].

The NHS ester functional group enables efficient conjugation to primary amines (typically the ε-amino group of lysine or the N-terminus of peptides/proteins), forming stable amide bonds [4]. This creates a versatile platform for labeling targeting vectors—from small peptides to antibodies—with positron-emitting isotopes for Positron Emission Tomography (PET) imaging of cancer and other diseases [1] [2] [5].

Chemical and Physicochemical Properties

Table 1: Fundamental characteristics of **NODAGA-NHS** [6].

Property	Specification
CAS Number	1407166-70-4
Molecular Formula	C ₁₉ H ₂₈ N ₄ O ₁₀
Molecular Weight	472.45 g/mol
Appearance	Typically solid at room temperature

Property	Specification
Storage (Powder)	-20°C for long-term (3 years); 4°C for short-term (2 years)
Shipping	Stable at ambient temperature for several days

Solubility and Stock Solution Preparation

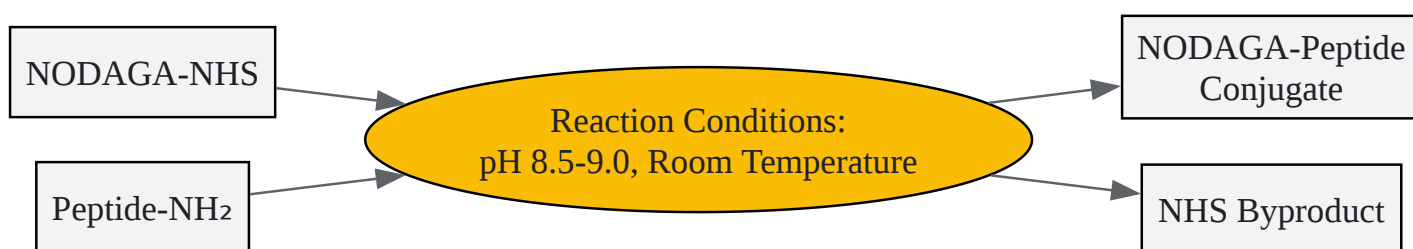
For conjugation reactions, prepare stock solutions fresh:

- **Solvent Compatibility:** **NODAGA-NHS** is soluble in anhydrous **DMSO**, anhydrous **DMF**, and to a lesser extent in aqueous buffers (e.g., 0.1 M sodium carbonate, pH 8.5-9.0) [6].
- **Stock Solution:** Dissolve in anhydrous DMSO at 3-10 mM concentration for a 100x concentrate [5].
- **Critical Note:** Aqueous solutions of NHS esters hydrolyze rapidly. Dissolve the reagent immediately before use and minimize its exposure to water or humid air until the conjugation reaction begins.

Detailed Conjugation Protocol

Reaction Principle

The N-hydroxysuccinimide (NHS) ester of NODAGA reacts efficiently with primary amino groups (-NH₂) on peptides or proteins in a pH-dependent reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a by-product [4].



[Click to download full resolution via product page](#)

Step-by-Step Procedure

- **Reaction Mixture Preparation**

- **Peptide Solution:** Dissolve the purified peptide (1-5 mg) in 1-2 mL of 0.1 M sodium carbonate buffer (pH 8.5-9.0) [5]. For peptides insoluble in aqueous buffers, a minimal amount of acetonitrile (MeCN, up to 25% v/v) can be added as a co-solvent [5].
- **NODAGA-NHS Addition:** Add a 1.2- to 2-fold molar excess of **NODAGA-NHS** stock solution (in DMSO) dropwise to the peptide solution with gentle stirring [5].

- **Conjugation Reaction**

- **Incubation:** Stir the reaction mixture at **room temperature** for **2 hours** [5].
- **pH Maintenance:** Monitor and maintain pH between 8.5 and 9.0 using 2% NaOH solution if necessary [5].

- **Purification & Analysis**

- **Purification:** Purify the crude product via **semi-preparative Reverse-Phase High-Performance Liquid Chromatography** [1] [5]. A common method uses a C18 column with a water/acetonitrile gradient (both mobile phases containing 0.1% TFA).
- **Analysis:** Confirm the identity and purity of the NODAGA-peptide conjugate using **analytical RP-HPLC**, **ESI-MS** (Electrospray Ionization Mass Spectrometry), and **¹H-NMR** [1] [5].
- **Lyophilization:** Pool the fractions containing the pure conjugate and lyophilize to obtain a solid powder for storage [5].

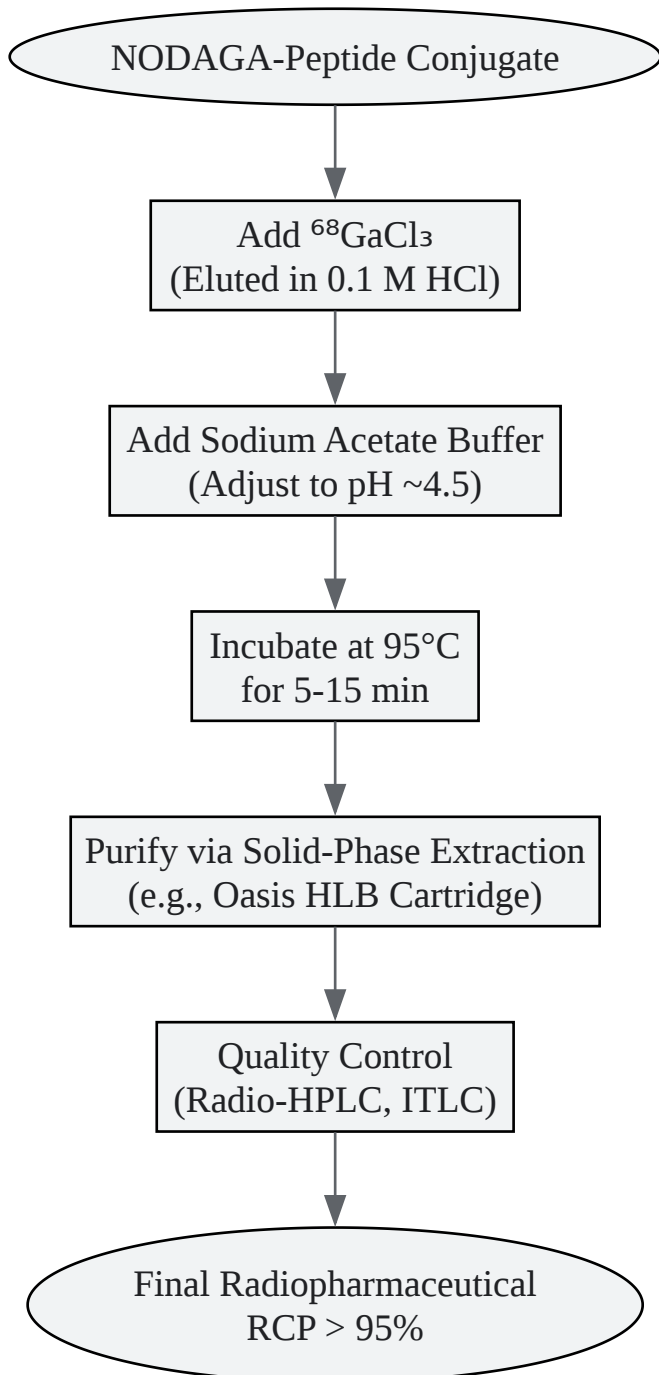
Radiolabeling with Gallium-68

The primary application of NODAGA conjugates is to chelate radiometals for PET imaging. Below is the standard protocol for labeling with ⁶⁸Ga.

Table 2: Standard radiolabeling conditions for NODAGA-peptide conjugates with ⁶⁸Ga [2] [5].

Parameter	Optimal Condition	Alternative / Range
Buffer	Sodium acetate (0.1-1.0 M)	HEPES, MES
pH	4.0 - 4.5	3.5 - 5.0
Temperature	95 °C	25 °C (room temperature)

Parameter	Optimal Condition	Alternative / Range
Time	5 - 15 minutes	5 - 30 minutes
Peptide Amount	5 μg (in 5 μL of 3 mM stock)	1 - 20 μg



[Click to download full resolution via product page](#)

Detailed Radiolabeling Steps

- **Elution:** Obtain $^{68}\text{GaCl}_3$ (≈ 350 MBq) in 0.1 M HCl from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator [5].
- **Buffering:** Add 1 M sodium acetate buffer (0.15 mL per 1 mL eluate) to adjust the pH to approximately 4.5 [5].
- **Labeling:** Add the NODAGA-peptide conjugate (e.g., 5 μg) to the buffered ^{68}Ga solution. Incubate the mixture at 95°C for 5-15 minutes [5].
- **Purification:** Pass the reaction mixture through a pre-activated **Oasis HLB cartridge** or similar reverse-phase cartridge. Wash with water to remove uncomplexed ^{68}Ga , then elute the purified ^{68}Ga -NODAGA-peptide with ethanol followed by saline [5].
- **Quality Control:** Determine the **Radiochemical Purity (RCP)** using analytical radio-HPLC or Instant Thin-Layer Chromatography (ITLC). The protocol typically yields RCP > 95%, often exceeding 99% [1] [5].

Quality Control and Validation

Table 3: Key quality control metrics and expected outcomes for ^{68}Ga -NODAGA-peptides.

Test	Method	Expected Result
Radiochemical Purity	Analytical Radio-HPLC / ITLC	> 95% (typically > 99%) [1]
Stability (In Vitro)	Incubation in Saline / Serum	Stable for at least 2-4 hours (≥ 1 half-life of ^{68}Ga) [2]
Lipophilicity	Octanol-Water Partition Coefficient	Log P values can vary (e.g., -2.58 for ^{68}Ga -NODAGA-LacN-E[c(RGDfK)] ₂) [1]
Serum Stability	Incubation in Human Serum (37°C)	High stability; minimal release of free ^{68}Ga [2] [7]
Specific Activity	Calculation from labeling yield	High specific activity (e.g., 14.9 ± 3.9 GBq/ μmol achieved for ^{68}Ga -NODAGA-PCA) [5]

Advantages Over Other Chelators

A key advantage of NODAGA is its ability to form stable complexes with ^{68}Ga **at room temperature**, whereas the commonly used chelator DOTA often requires elevated temperatures (50-90°C) [2]. Furthermore, for certain radiometals like ^{64}Cu , NODAGA forms complexes with superior **in vivo stability** compared to DOTA, resulting in reduced non-target liver uptake and enhanced image contrast [8].

Applications in Preclinical and Clinical Research

NODAGA-NHS has been successfully conjugated to a wide array of targeting molecules:

- **Peptides:** Used with RGD peptides for targeting $\alpha\beta3$ integrin in tumor angiogenesis [1], bombesin (BBN) analogues for gastrin-releasing peptide receptor (GRPR) imaging in prostate cancer [7], and PACAP analogues for VPAC1 receptor imaging [2].
- **Small Molecules:** Conjugated to procainamide (PCA) for creating ^{68}Ga -NODAGA-PCA, a specific radiotracer for melanin in malignant melanoma [5].
- **Antibodies:** Coupled to monoclonal antibodies for immuno-PET imaging, leveraging the longer half-life of antibodies matched with appropriate radiometals [8].

Troubleshooting Guide

- **Low Labeling Efficiency:** Ensure the pH is correctly adjusted (optimum ~4.5 for ^{68}Ga) and check the purity of the NODAGA-conjugate. Metal contamination in buffers can also compete with the radiometal; use ultrapure water and Chelex-treated buffers if necessary [8].
- **Poor Conjugation Yield:** Verify the pH of the conjugation reaction is alkaline (pH 8.5-9.0). Use fresh **NODAGA-NHS** and avoid prolonged storage of the NHS ester in aqueous solution.
- **Low Radiochemical Purity:** Ensure the solid-phase extraction cartridge is properly pre-activated. Optimization of the HPLC purification method may be required for different conjugates.

I hope these detailed application notes and protocols assist in your research and development efforts. Should you require further specifics on conjugating to a particular targeting molecule, please feel free to ask.

References

1. Synthesis of Novel, Dual-Targeting ^{68}Ga - NODAGA -LacN-E[c(RGDfK)]... [pmc.ncbi.nlm.nih.gov]
2. Evaluation of a PACAP Peptide Analogue Labeled with ^{68}Ga Using... [pmc.ncbi.nlm.nih.gov]

3. ⁴⁴Sc for labeling of DOTA- and NODAGA -functionalized peptides ... [link.springer.com]
4. NHS-Functionalized THP Derivative for Efficient Synthesis ... [pmc.ncbi.nlm.nih.gov]
5. In Vivo Imaging of Experimental Melanoma Tumors using the Novel... [jcancer.org]
6. - NODAGA 1407166-70-4_EGFR_Angiogenesis_ NHS ... Signaling [peptidedb.com]
7. Evaluation of a ⁶⁴Cu-labeled 1,4,7-triazacyclononane, 1-glutaric... [spandidos-publications.com]
8. Comparison of DOTA and NODAGA as chelators for ⁶⁴ Cu- ... [sciencedirect.com]

To cite this document: Smolecule. [NODAGA-NHS in Radiopharmaceutical Development]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3525414#nodaga-nhs-peptide-conjugation-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com